

8-Pentadecanone: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 8-Pentadecanone

Cat. No.: B147388

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An In-depth Review of the Volatile Organic Compound **8-Pentadecanone**, Covering its Physicochemical Properties, Analytical Methodologies, and Biological Significance.

Introduction

8-Pentadecanone (CAS No. 818-23-5), also known as diheptyl ketone, is a saturated aliphatic ketone that has been identified as a volatile organic compound (VOC) in various natural sources.[1] As a long-chain ketone, its presence in the environment and in biological systems is of growing interest to researchers in fields ranging from chemical ecology to potential applications in drug discovery. This technical guide provides a comprehensive overview of the current scientific knowledge on **8-pentadecanone**, with a focus on its physicochemical properties, analytical determination, and known biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

8-Pentadecanone is a waxy, crystalline solid at room temperature with a faint odor. Its characteristically long alkyl chains and central carbonyl group dictate its physical and chemical behavior, particularly its volatility and solubility. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₃₀ O	[2][3]
Molecular Weight	226.40 g/mol	[2][3]
CAS Number	818-23-5	[1]
Appearance	Shiny crystals or flakes	[2]
Color	White to light yellow	[2]
Boiling Point	~290 °C	[1]
Melting Point	315.15 K (42°C)	[2]
Solubility in Water	0.4683 mg/L @ 25 °C (estimated)	[4]
Solubility in Organic Solvents	Sparingly soluble in chloroform and methanol	[2]
logP (Octanol-Water Partition Coefficient)	~5.2-6.2	[1][4]
Vapor Pressure	Low	[2]
Refractive Index	1.4419 (estimate)	[2]

Table 1: Physicochemical properties of **8-Pentadecanone**.

Natural Occurrence

8-Pentadecanone has been identified as a natural product in a variety of plant species. Its presence is often as part of a complex mixture of volatile organic compounds. Some of the plant species in which **8-pentadecanone** has been detected include:

- *Solanum lycopersicum*(Andean tomato landraces): Detected in the volatile emissions of mature fruits.[2]
- *Terminalia chebula*: Identified as a constituent in the ethyl acetate fraction of the fruits.[2]

- Pongamia pinnata: Isolated from the seed coat.[\[2\]](#)

The biosynthesis of such long-chain ketones in plants is an area of ongoing research, but it is generally understood to be related to fatty acid metabolism.

Analytical Methodologies

The primary analytical technique for the identification and quantification of **8-pentadecanone**, particularly due to its volatile nature, is Gas Chromatography-Mass Spectrometry (GC-MS).[\[2\]](#) Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and preconcentration of volatile and semi-volatile compounds from a sample matrix before their introduction into the GC-MS system.

Detailed Experimental Protocol: Headspace GC-MS Analysis of 8-Pentadecanone

The following protocol is adapted from established methods for the analysis of long-chain ketones and can be applied for the quantitative analysis of **8-pentadecanone** in plant matrices.
[\[5\]](#)

1. Sample Preparation (HS-SPME):

- Sample Matrix: Homogenized plant tissue (e.g., leaves, fruit pulp).
- Vial Preparation: Place a precisely weighed amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
- Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample) to each vial for accurate quantification.
- Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate for a set time and temperature (e.g., 15 minutes at 60°C) with gentle agitation to facilitate the release of volatiles into the headspace.
- SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the

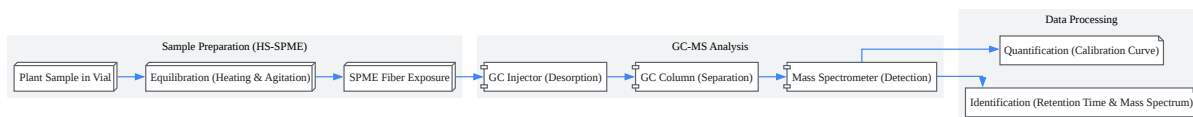
vial for a defined period (e.g., 30 minutes at 60°C) to adsorb the volatile compounds.

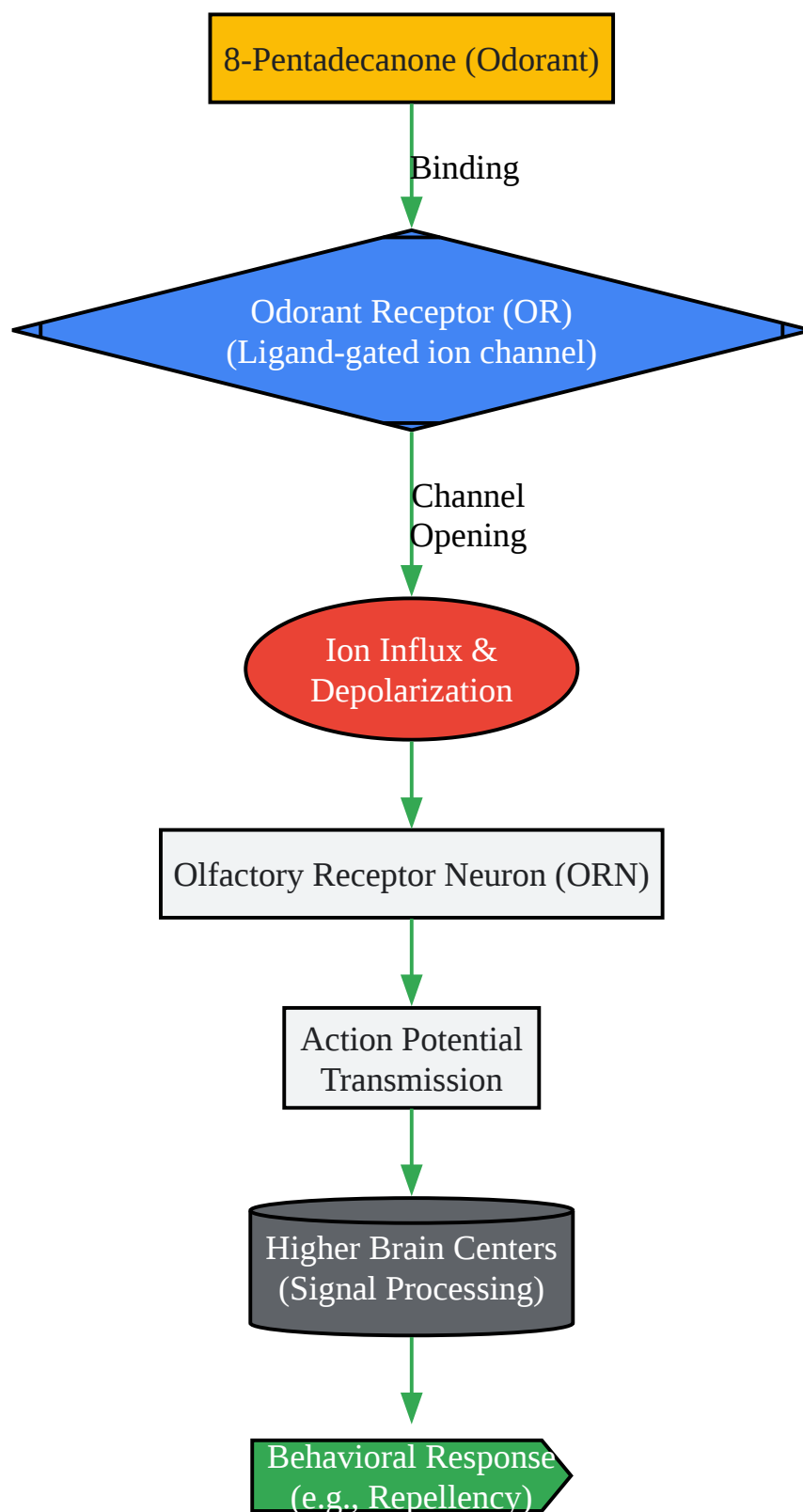
2. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Injector: Operate in splitless mode at a temperature of 250°C. The SPME fiber is introduced into the injector for thermal desorption of the analytes.
- Desorption Time: Typically 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating long-chain ketones.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- MS Parameters:
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode:
 - Full Scan: For qualitative analysis and identification, scan a mass range of m/z 40-400.
 - Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of **8-pentadecanone** (e.g., the molecular ion and key fragment ions) to enhance sensitivity and selectivity.

3. Data Analysis:

- Identification: The identification of **8-pentadecanone** is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
- Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of **8-pentadecanone** in the sample is then determined by comparing its peak area (normalized to the internal standard) to the calibration curve.





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